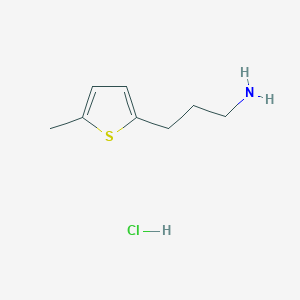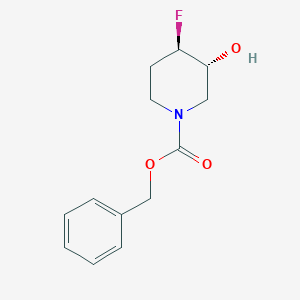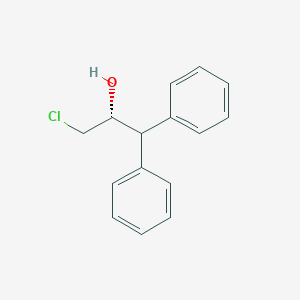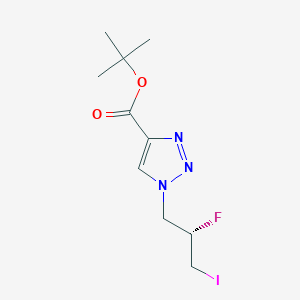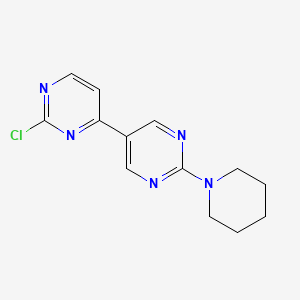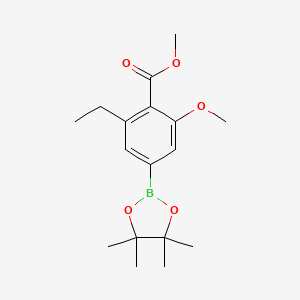
(3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester is a boronic ester derivative that has garnered attention in the field of organic chemistry due to its utility in various synthetic applications. This compound is characterized by the presence of a boronic acid group, which is known for its ability to form stable covalent bonds with diols and other Lewis bases, making it a valuable reagent in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester typically involves the reaction of 3-ethyl-5-methoxy-4-(methoxycarbonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as molecular sieves or an acid catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a boronic acid derivative to facilitate the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene or water).
Miyaura Borylation: Transition metal catalysts (e.g., Pd or Ni), suitable ligands, and a base.
Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound is used in the construction of complex molecular architectures through cross-coupling reactions. Its ability to form stable boronic esters makes it a versatile reagent for the synthesis of biaryls, heterocycles, and other functionalized organic compounds.
Biology: Boronic acids and their derivatives have been explored for their potential biological activities, including enzyme inhibition and modulation of biological pathways. The specific applications of (3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester in biological research are still under investigation.
Medicine: The compound's utility in drug discovery and development is significant, particularly in the design of new therapeutic agents. Its involvement in cross-coupling reactions can aid in the synthesis of drug candidates with improved pharmacological properties.
Industry: In the chemical industry, this compound is used in the production of materials with specific electronic, optical, or mechanical properties. Its role in cross-coupling reactions makes it valuable for the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid group forms a covalent bond with a diol or other Lewis base, which is then activated by a palladium catalyst to facilitate the formation of a carbon-carbon bond. The molecular targets and pathways involved are typically related to the specific substrates and reagents used in the reaction.
Comparison with Similar Compounds
Phenylboronic acid pinacol ester
4-Methoxyphenylboronic acid pinacol ester
3-Methoxyphenylboronic acid pinacol ester
Uniqueness: (3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This compound offers distinct advantages in terms of stability and functional group tolerance compared to other boronic esters.
Properties
IUPAC Name |
methyl 2-ethyl-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-8-11-9-12(10-13(20-6)14(11)15(19)21-7)18-22-16(2,3)17(4,5)23-18/h9-10H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQSEBNRQLYGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C(=O)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
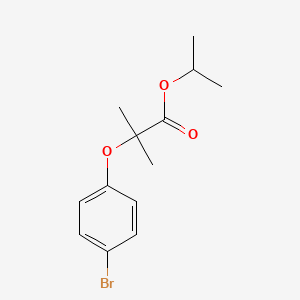
![2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride](/img/structure/B8076415.png)
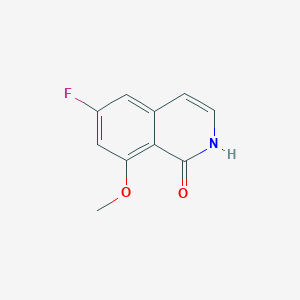
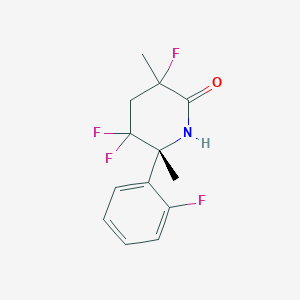
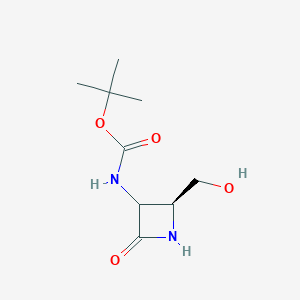
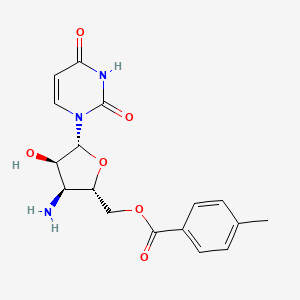
![O-((3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl) S-methyl carbonodithioate](/img/structure/B8076449.png)
![Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hcl](/img/structure/B8076450.png)
![Allyl 2,7-diazaspiro[4.5]decane-7-carboxylate hcl](/img/structure/B8076455.png)
